2-Methyl-1-naphthol

Oxidative coupling Heterogeneous catalysis BINOL synthesis

2-Methyl-1-naphthol is the preferred feedstock for environmentally cleaner Vitamin K3 (menadione) synthesis, achieving up to 80% selectivity under catalyst-free autoxidation vs. ~40% from traditional CrO3 routes, dramatically reducing chromium waste. Its unique C2-methyl regiochemistry enables exclusive merocyanine dye formation—completely suppressing unwanted naphthopyran byproducts—and delivers up to 99% yield in bismuth-promoted oxidative coupling for BINOL-type ligands. Unlike stable naphthol analogs, this compound requires strict −20°C storage to prevent ambient oxidative decomposition from white crystalline solid to dark liquid within weeks. Ideal for pharmaceutical intermediate synthesis, photochromic material R&D, and specialty dye manufacturing.

Molecular Formula C11H10O
Molecular Weight 158.2 g/mol
CAS No. 7469-77-4
Cat. No. B1210624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-naphthol
CAS7469-77-4
Synonyms2-methyl-1-naphthol
Molecular FormulaC11H10O
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)O
InChIInChI=1S/C11H10O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3
InChIKeySRJCJJKWVSSELL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-naphthol (CAS 7469-77-4) – Key Intermediate for Menadione and Specialty Chemical Synthesis


2-Methyl-1-naphthol (CAS 7469-77-4) is a monomethylated 1-naphthol derivative with the methyl substituent at the C2 position ortho to the hydroxyl group. This positional isomerism confers distinct reactivity profiles compared to 1-naphthol, 2-naphthol, and 1-methyl-2-naphthol. The compound serves as the direct synthetic precursor to 2-methyl-1,4-naphthoquinone (menadione, Vitamin K3), with oxidation proceeding under both catalytic and non-catalytic conditions [1]. Its physicochemical properties include a melting point of 64–66 °C, water solubility of approximately 0.17 g/L at 25 °C, and a calculated LogP of 3.2, reflecting moderate hydrophobicity . Commercial availability is typically at 98% purity as a crystalline solid, with storage recommended at −20 °C due to ambient stability limitations .

Why 2-Methyl-1-naphthol Cannot Be Replaced by 1-Naphthol, 2-Naphthol, or Other Methylnaphthol Isomers


Substitution among naphthol analogs in synthetic routes is chemically precluded due to regiochemistry-driven differences in reaction pathways, product selectivity, and stability profiles. 2-Methyl-1-naphthol occupies a unique niche: its C2 methyl group ortho to the hydroxyl enables site-specific oxidation to menadione with yields up to 99% under oxidative coupling conditions [1], whereas 1-naphthol and 2-naphthol lack this substitution pattern and yield entirely different product suites [2]. In photochromic dye synthesis, 2-methyl-1-naphthol suppresses pyran formation entirely, producing only merocyanine dyes, in stark contrast to 1-naphthol (mixed products), 2-naphthol (efficient pyran formation), and 1-methyl-2-naphthol (benz[e]indanone formation) [3]. Furthermore, the compound exhibits ambient oxidative instability—decomposing from a white crystalline solid to a dark liquid within weeks at room temperature—a critical procurement and handling consideration absent from more stable analogs [4].

2-Methyl-1-naphthol – Quantitative Comparator-Based Evidence for Procurement Decisions


Oxidative Coupling Yield: 2-Methyl-1-naphthol Achieves 99% Yield in 20 Minutes vs. Steric Inhibition in 2-Ethyl-1-naphthol

In bismuth-promoted platinum-catalyzed oxidative coupling of 1-naphthols using hydrogen peroxide as the oxidant, 2-methyl-1-naphthol achieved a yield of up to 99% within 20 minutes. By contrast, 2-ethyl-1-naphthol, bearing a bulkier C2 substituent, did not proceed beyond the diol intermediate under identical conditions [1].

Oxidative coupling Heterogeneous catalysis BINOL synthesis

Photochromic Naphthopyran Synthesis: 2-Methyl-1-naphthol Suppresses Photochrome Formation vs. Mixed-Product Profiles of 1-Naphthol and 2-Naphthol

In reactions with 1,1-diarylprop-2-yn-1-ols under alumina catalysis, 2-methyl-1-naphthol exclusively produces merocyanine dyes (7c,d) with complete suppression of photochromic naphthopyran formation. 1-Naphthol yields a mixture of photochromic naphtho[1,2-b]pyrans and merocyanines, while 2-naphthol undergoes much more efficient cyclocondensation to give exclusively naphtho[2,1-b]pyrans. 1-Methyl-2-naphthol follows an entirely divergent pathway yielding benz[e]indanone [1][2].

Photochromic materials Merocyanine dyes Naphthopyran synthesis

Pb(OAc)4 Oxidation Regioselectivity: 2-Methyl-1-naphthol Directs Acetoxylation to C2 vs. C4 Attack in Unsubstituted 1-Naphthol

Under lead tetraacetate oxidation in acetic acid, 2-methyl-1-naphthol undergoes predominant acetoxylation at C2, yielding naphthalen-1(2H)-one (11) as the major product. In contrast, unsubstituted 1-naphthol undergoes preferential attack at C4, producing 4-acetoxy-1-naphthol as the major product with 2,2-diacetoxynaphthalen-1(2H)-one as the only other significant product [1].

Regioselective oxidation Lead tetraacetate Naphthalenone synthesis

Menadione Synthesis via Non-Catalytic Autoxidation: 2-Methyl-1-naphthol Achieves 80% Selectivity Without Catalyst vs. 40–50% Industrial Yield from 2-Methylnaphthalene

Oxidation of 2-methyl-1-naphthol (MNL) with molecular oxygen proceeds efficiently under mild, catalyst-free conditions (3 atm O2, 60–80°C) to produce menadione (Vitamin K3) with selectivity up to 80% in nonpolar solvents. The industrial alternative—stoichiometric oxidation of 2-methylnaphthalene with CrO3 in H2SO4—yields only 40–50% and generates an E-factor exceeding 18 (kg waste per kg product). Non-catalytic MNL oxidation demonstrates superior selectivity and volume yield compared to known catalytic methods [1][2].

Vitamin K3 synthesis Menadione production Autoxidation

Storage Stability Limitation: 2-Methyl-1-naphthol Decomposes Within Weeks at Room Temperature vs. Extended Stability in Proprietary Coupler Formulations

2-Methyl-1-naphthol is documented to decompose upon standing at room temperature in air, changing from a white crystalline solid to a dark liquid within several weeks. This instability has driven the development of storage-stable 2-methyl-1-naphthol coupler formulations for commercial hair dye applications, addressing a long-recognized limitation of the unformulated compound [1].

Chemical stability Storage conditions Hair dye couplers

Water Solubility: 2-Methyl-1-naphthol at 0.17 g/L vs. Structurally Analogous Naphthols

The experimentally determined water solubility of 2-methyl-1-naphthol is approximately 0.17 g/L at 25°C, with calculated ACD/LogP values of 3.17–3.24 and ACD/BCF of ~155 (pH 5.5). These values indicate moderate hydrophobicity consistent with its naphthalene core plus methyl substitution. The compound is freely soluble in alcohols and ethers, with calculated vapor pressure of <1 mmHg at 25°C and boiling point of 304.3±11.0°C .

Physicochemical properties Aqueous solubility Formulation

2-Methyl-1-naphthol – Evidence-Backed Industrial and Research Applications


Menadione (Vitamin K3) Manufacturing – High-Yield, Low-Waste Oxidation Route

2-Methyl-1-naphthol serves as the preferred feedstock for cleaner menadione synthesis, achieving up to 80% selectivity under catalyst-free autoxidation conditions (3 atm O2, 60–80°C) compared to the industrial CrO3/H2SO4 oxidation of 2-methylnaphthalene, which yields only 40–50% with an E-factor exceeding 18. This route significantly reduces hazardous waste generation and eliminates chromium contamination, addressing both economic and environmental drivers in vitamin K3 production [1][2].

Merocyanine Dye Synthesis – Exclusive Product Selectivity for Optoelectronic and Imaging Applications

In photochromic material development, 2-methyl-1-naphthol provides exclusive merocyanine dye formation when reacted with 1,1-diarylprop-2-yn-1-ols, completely suppressing competing photochromic naphthopyran formation. This stands in contrast to 1-naphthol (mixed products) and 2-naphthol (predominantly pyrans). The clean product profile eliminates separation steps and improves yield in merocyanine production for applications including nonlinear optics, fluorescent probes, and photodynamic therapy agents [1].

Binaphthyl Dye and Chiral Ligand Precursor – Near-Quantitative Oxidative Coupling Yield

For oxidative coupling applications yielding binaphthalenylidene-dione dyes and structurally related BINOL-type ligands, 2-methyl-1-naphthol delivers up to 99% yield within 20 minutes using bismuth-promoted platinum catalysts and H2O2 as oxidant at ambient pressure. The reaction proceeds efficiently at mild temperatures (25–60°C), whereas bulkier 2-ethyl-1-naphthol arrests at the diol stage, failing to produce the target dione. This high-efficiency conversion is particularly valuable for specialty dye manufacturing and asymmetric catalysis ligand synthesis [1].

Hair Dye Formulations – Controlled Coupler Chemistry with Storage-Stable Derivatives

2-Methyl-1-naphthol functions as a coupler in oxidative hair dye compositions, with patents describing its use in combination with 3-methyl-aminophenol. However, the unformulated compound exhibits ambient oxidative instability, decomposing within weeks at room temperature. This limitation has been addressed through proprietary storage-stable coupler formulations, making it critical for procurement to either source stabilized coupler derivatives or implement strict −20°C storage protocols for the native compound [1][2].

Site-Specific Naphthalenone Synthesis – Regiocontrolled Oxidation to 2-Substituted Derivatives

Lead tetraacetate oxidation of 2-methyl-1-naphthol directs acetoxylation predominantly to C2, yielding naphthalen-1(2H)-ones that are not readily accessible from unsubstituted 1-naphthol (which undergoes preferential C4 attack). This regiochemical control enables the synthesis of 2-substituted naphthalenone scaffolds relevant to pharmaceutical intermediates and natural product synthesis, where the methyl group serves as both a directing and blocking element [1].

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